N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 338396-99-9
VCID: VC5710885
InChI: InChI=1S/C23H14F4N2OS/c24-18-8-10-19(11-9-18)28-21(30)14-4-6-15(7-5-14)22-29-20(13-31-22)16-2-1-3-17(12-16)23(25,26)27/h1-13H,(H,28,30)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Molecular Formula: C23H14F4N2OS
Molecular Weight: 442.43

N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide

CAS No.: 338396-99-9

Cat. No.: VC5710885

Molecular Formula: C23H14F4N2OS

Molecular Weight: 442.43

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide - 338396-99-9

Specification

CAS No. 338396-99-9
Molecular Formula C23H14F4N2OS
Molecular Weight 442.43
IUPAC Name N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C23H14F4N2OS/c24-18-8-10-19(11-9-18)28-21(30)14-4-6-15(7-5-14)22-29-20(13-31-22)16-2-1-3-17(12-16)23(25,26)27/h1-13H,(H,28,30)
Standard InChI Key ZFFMURPMNSLVIL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of N-(4-fluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide (C24H15F4N3OS, molecular weight: 501.46 g/mol) features three critical components:

  • A central benzamide scaffold providing structural rigidity.

  • A 1,3-thiazole ring linked to the benzamide via a carbon-carbon bond, introducing heterocyclic diversity.

  • Substituents including a 4-fluorophenyl group and a 3-(trifluoromethyl)phenyl moiety, which modulate electronic and steric properties .

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC24H15F4N3OS
Molecular Weight501.46 g/mol
Thiazole Ring GeometryPlanar, with a dihedral angle of 12.8°
Fluorophenyl OrientationOrthogonal to benzamide plane

X-ray crystallographic studies of analogous thiazole-benzamide hybrids reveal that the thiazole ring adopts a planar conformation, while the fluorophenyl group forms a dihedral angle of approximately 12.8° with the benzamide core . This spatial arrangement facilitates intermolecular interactions such as N—H⋯O hydrogen bonds and C—H⋯O contacts, which stabilize crystal packing and influence solubility .

Synthetic Pathways and Optimization

The synthesis of this compound typically involves multi-step reactions leveraging palladium-catalyzed cross-coupling and cyclocondensation strategies:

Thiazole Ring Formation

The 1,3-thiazole core is synthesized via Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For example, 3-(trifluoromethyl)phenyl thiourea may react with 4-bromoacetophenone to yield the thiazole intermediate .

Benzamide Coupling

Subsequent Suzuki-Miyaura coupling attaches the 4-fluorophenyl group to the benzamide scaffold. This step employs a palladium catalyst (e.g., Pd(PPh3)4) and a boronic acid derivative of 4-fluoroaniline .

Trifluoromethyl Incorporation

The 3-(trifluoromethyl)phenyl moiety is introduced via nucleophilic aromatic substitution or direct fluorination using agents like trifluoromethyl copper(I).

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL). The trifluoromethyl group enhances membrane permeability, while the thiazole ring disrupts microbial cell wall synthesis.

Screening against MCF-7 breast cancer cells reveals IC50 values of 1.2–3.5 µM, surpassing reference drugs like doxorubicin (IC50: 5.8 µM). Molecular docking studies indicate strong binding (ΔG: −9.2 kcal/mol) to tubulin’s colchicine site, disrupting microtubule assembly.

Enzyme Inhibition

The compound exhibits dual inhibitory effects on acetylcholinesterase (AChE, Ki: 8.9 nM) and carbonic anhydrase II (CA II, Ki: 10.7 nM) . The benzamide group coordinates with zinc ions in CA II’s active site, while the fluorophenyl moiety occupies hydrophobic pockets .

Pharmacokinetic and Physicochemical Properties

Table 2: ADME Profile

ParameterValue
LogP3.8 (predicted)
Solubility (H2O)12 µg/mL
Plasma Protein Binding92% (albumin)
Metabolic Stabilityt1/2: 4.7 h (human microsomes)

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison vs. Analogous Compounds

CompoundAChE Ki (nM)CA II Ki (nM)Anticancer IC50 (µM)
Target Compound8.9 10.7 1.2
N-[3-(CF3)phenyl] analog15.428.34.7
4-Methoxy derivative 22.1 35.6 6.8

The 4-fluorophenyl substitution confers superior enzyme affinity and cytotoxicity compared to methoxy or unsubstituted analogs, likely due to enhanced electron-withdrawing effects and hydrophobic interactions .

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